molecular formula C15H11N5OS2 B11055269 5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11055269
M. Wt: 341.4 g/mol
InChI Key: XQAVYGAKAMLGQL-UHFFFAOYSA-N
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Description

5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a benzothiadiazole moiety linked to a triazolone ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with sulfur and nitrous acid.

    Attachment of the Sulfanyl Group: The benzothiadiazole derivative is then reacted with a suitable thiol compound under basic conditions to introduce the sulfanyl group.

    Formation of the Triazolone Ring: The final step involves the cyclization of the intermediate with hydrazine and a suitable carbonyl compound to form the triazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine

Industry

    Dye and Pigment Production: The benzothiadiazole moiety can be used in the synthesis of dyes and pigments with specific electronic properties.

Mechanism of Action

The mechanism by which 5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a benzothiadiazole moiety with a triazolone ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.

Properties

Molecular Formula

C15H11N5OS2

Molecular Weight

341.4 g/mol

IUPAC Name

3-(2,1,3-benzothiadiazol-5-ylmethylsulfanyl)-4-phenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C15H11N5OS2/c21-14-16-17-15(20(14)11-4-2-1-3-5-11)22-9-10-6-7-12-13(8-10)19-23-18-12/h1-8H,9H2,(H,16,21)

InChI Key

XQAVYGAKAMLGQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NN=C2SCC3=CC4=NSN=C4C=C3

Origin of Product

United States

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